molecular formula C8H15NO2 B162950 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone CAS No. 136866-85-8

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Cat. No.: B162950
CAS No.: 136866-85-8
M. Wt: 157.21 g/mol
InChI Key: SPVDEFLVIBQUIQ-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a piperidine derivative, characterized by the presence of a hydroxymethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile, attacking the carbonyl carbon of formaldehyde, followed by acetylation with acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ethanone groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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